3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde
Description
3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde is a substituted benzaldehyde featuring chloro, methoxy, and methyl groups at positions 3, 6, 2, and 4, respectively. This compound is of interest in organic synthesis due to its unique electronic and steric properties, which influence its reactivity and applications in pharmaceuticals, agrochemicals, and materials science. Its synthesis often involves Fries rearrangements or ozonolysis, as noted in historical protocols . The strategic placement of substituents modulates its physicochemical behavior, making it a valuable intermediate for further functionalization.
Properties
IUPAC Name |
3-chloro-6-methoxy-2,4-dimethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-9(13-3)8(5-12)7(2)10(6)11/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKUJKJGSYOYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550586 | |
| Record name | 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88174-46-3 | |
| Record name | 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88174-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10550586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound, such as 3-chloro-6-methoxy-2,4-dimethylbenzene.
Formylation Reaction: The aromatic compound undergoes a formylation reaction, where an aldehyde group is introduced. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using automated reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Sodium hydroxide (NaOH) in an aqueous medium.
Major Products
Oxidation: 3-Chloro-6-methoxy-2,4-dimethylbenzoic acid.
Reduction: 3-Chloro-6-methoxy-2,4-dimethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde involves its interaction with specific molecular targets:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Pathways: The compound may interfere with metabolic pathways by inhibiting key enzymes or interacting with cellular receptors.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Substituted Benzaldehydes
Research Findings
- Synthetic Yields: The target compound’s synthesis via ozonolysis achieves ~59% yield under optimized conditions, whereas ethoxy analogs require longer reaction times due to steric effects .
- Stability : Methoxy derivatives exhibit superior stability under basic conditions compared to hydroxylated analogs, which may undergo decomposition or unwanted side reactions .
- Applications : The chloro and methoxy groups make the target compound a preferred intermediate in antifungal agent synthesis, whereas fluorinated analogs are prioritized in PET radiotracer development .
Biological Activity
3-Chloro-6-methoxy-2,4-dimethylbenzaldehyde (C10H11ClO2) is an aromatic aldehyde with significant potential in various biological applications. Its unique structure, characterized by the presence of a chloro group, methoxy group, and two methyl groups on a benzene ring, lends itself to diverse biological activities, including antimicrobial and anticancer properties.
The compound's biological activity can be attributed to its functional groups, particularly the aldehyde group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The mechanism of action may involve:
- Enzyme Inhibition : Interaction with key metabolic enzymes.
- Receptor Modulation : Binding to cellular receptors affecting signal transduction pathways.
- Antimicrobial Activity : Disruption of microbial cell membranes or metabolic processes.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism likely involves disruption of the bacterial cell membrane integrity and interference with metabolic functions.
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has shown activity against human cancer cell lines such as PC12 (neuroblastoma) and SH-SY5Y (neuroblastoma), with IC50 values indicating significant cytotoxicity.
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A study published in Nature explored the effects of various substituted benzaldehydes on cancer cell proliferation. It was found that this compound significantly inhibited the growth of neuroblastoma cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of the methoxy group in enhancing the compound's efficacy compared to other analogs without this substitution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
